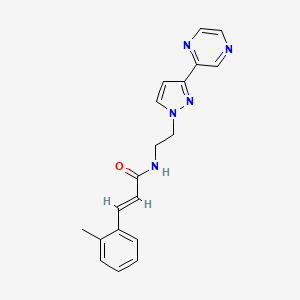
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.334. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide and its derivatives have been explored for their potential antiviral properties. A study by Kaddah et al. (2021) synthesized a similar compound which showed promising antiviral activity against infectious bursal disease virus (IBDV) in chicken embryos. This suggests potential applications in the production of vaccines for IBVD.
Nonlinear Optical Properties
The nonlinear optical properties of derivatives of this compound have been studied, indicating potential for applications in optical devices. Naseema et al. (2010) synthesized and analyzed the nonlinear optical properties of similar hydrazones, finding applications in optical limiters and switches.
Antimicrobial Properties
Several studies have focused on the antimicrobial potential of this compound and its derivatives. For example, Lfta et al. (2016) synthesized new quinazolinone derivatives that demonstrated antibacterial activity. Similarly, Ahmed et al. (2006) and Desai et al. (2011) also reported antimicrobial activities for similar compounds.
Cytotoxic Activity in Cancer Research
Compounds structurally related to (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide have been explored for their cytotoxic activities against various cancer cell lines. Nguyen et al. (2019) synthesized N-alkyl-plinabulin derivatives which showed strong cytotoxicity against several cancer cell lines.
Optical and Electrochemical Properties
Studies on the optical and electrochemical properties of compounds related to (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide suggest potential for development in materials science. For instance, Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes that were characterized for their spectroscopic and electrochemical properties, indicating potential in materials applications.
Antioxidant and Anti-Inflammatory Activities
The antioxidant and anti-inflammatory activities of derivatives of this compound have also been investigated. Sayed et al. (2021) synthesized tetrahydroisoquinolines bearing a nitrophenyl group, which showed significant anticancer and antioxidant properties. Similarly, Somashekhar and Kotnal (2019) explored 1,3,4-oxadiazole derivatives for their anti-inflammatory properties.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide involves the condensation of 4-nitrobenzaldehyde with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide in the presence of acetic acid and subsequent cyclization to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzaldehyde (1.0 equiv) and 2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazide (1.0 equiv) in acetic acid (10 mL) and stir the mixture at room temperature for 1 hour.", "Step 2: Add sodium acetate (1.5 equiv) to the reaction mixture and continue stirring for an additional 2 hours.", "Step 3: Pour the reaction mixture into ice-cold water (50 mL) and collect the resulting solid by filtration.", "Step 4: Wash the solid with water and dry it under vacuum to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol (10 mL) and reflux the mixture for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and collect the resulting solid by filtration.", "Step 7: Wash the solid with ethanol and dry it under vacuum to obtain the final product, (E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide." ] } | |
CAS RN |
1105233-55-3 |
Product Name |
(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide |
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.334 |
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14N4O4/c23-17(9-12-5-7-15(8-6-12)22(25)26)21-19-11-14-10-13-3-1-2-4-16(13)20-18(14)24/h1-8,10-11H,9H2,(H,20,24)(H,21,23)/b19-11+ |
InChI Key |
SGEWXENZOCXGAQ-YBFXNURJSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)
![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)

![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)

![[(2-Methylphenyl)-phenylmethyl]hydrazine](/img/structure/B2509355.png)
